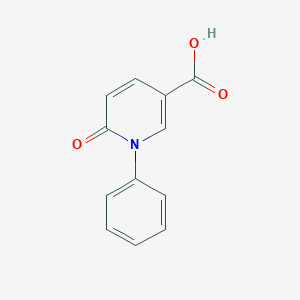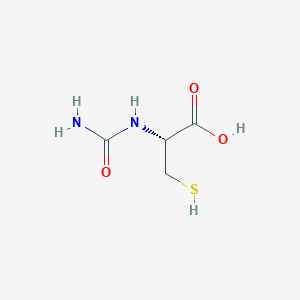![molecular formula C9H8N2 B017320 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108994-73-6](/img/structure/B17320.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Descripción general
Descripción
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyridine ring, with a nitrile group attached to the third carbon of the pyridine ring. Its structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions for cyclocondensation, Mn(OTf)2 for oxidation, and various alkylating agents for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMSO.
Major Products Formed
Major products formed from these reactions include various substituted derivatives of this compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and alkylated derivatives .
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile varies depending on its application. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption, following the Langmuir isotherm model . In biological systems, the compound’s mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, although detailed pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2,3-Cyclopentenopyridine: A structural analogue with similar reactivity.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized derivative with distinct chemical properties.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its fused ring system and the presence of a nitrile group, which imparts specific reactivity and potential biological activity. Its ability to act as a corrosion inhibitor and its role as an intermediate in pharmaceutical synthesis further highlight its versatility and importance in scientific research.
Propiedades
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-7-4-8-2-1-3-9(8)11-6-7/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWJMBIOWVOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)







![2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B17266.png)


